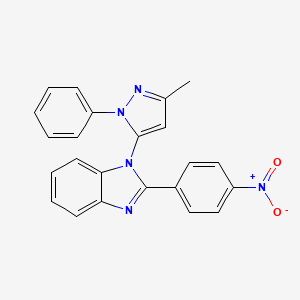![molecular formula C29H22N4O2 B3452870 N-{3-[4-(benzoylamino)phenyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B3452870.png)
N-{3-[4-(benzoylamino)phenyl]-1-phenyl-1H-pyrazol-5-yl}benzamide
Vue d'ensemble
Description
N-{3-[4-(benzoylamino)phenyl]-1-phenyl-1H-pyrazol-5-yl}benzamide, also known as BAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of N-{3-[4-(benzoylamino)phenyl]-1-phenyl-1H-pyrazol-5-yl}benzamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has been reported to reduce the expression of inflammatory cytokines and chemokines, which play a role in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{3-[4-(benzoylamino)phenyl]-1-phenyl-1H-pyrazol-5-yl}benzamide in lab experiments is its low toxicity and high solubility in water and organic solvents. This compound is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, the limitations of using this compound in lab experiments include its high cost and limited availability. The synthesis of this compound is a complex process, which makes it difficult to produce large quantities of the compound.
Orientations Futures
Future research on N-{3-[4-(benzoylamino)phenyl]-1-phenyl-1H-pyrazol-5-yl}benzamide should focus on identifying its specific targets and elucidating its mechanism of action in various diseases. Studies should also investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. The development of this compound derivatives with improved efficacy and lower toxicity should also be explored. Furthermore, the potential use of this compound in combination with other drugs for the treatment of various diseases should be investigated.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various diseases. The synthesis of this compound involves a complex process, but its low toxicity and high solubility make it suitable for lab experiments. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities, but its mechanism of action is not fully understood. Future research on this compound should focus on identifying its specific targets and elucidating its mechanism of action in various diseases.
Applications De Recherche Scientifique
N-{3-[4-(benzoylamino)phenyl]-1-phenyl-1H-pyrazol-5-yl}benzamide has been studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. This compound has shown promising results in the treatment of breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[4-(5-benzamido-1-phenylpyrazol-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N4O2/c34-28(22-10-4-1-5-11-22)30-24-18-16-21(17-19-24)26-20-27(31-29(35)23-12-6-2-7-13-23)33(32-26)25-14-8-3-9-15-25/h1-20H,(H,30,34)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUDGPIOCOTIPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN(C(=C3)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{benzoyl[(4-methylphenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B3452789.png)
![4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2,6-dichlorophenyl butyrate](/img/structure/B3452796.png)
![4-[butyryl(2-naphthylsulfonyl)amino]phenyl butyrate](/img/structure/B3452808.png)
![4-{benzoyl[(4-methoxyphenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B3452813.png)
![4-{butyryl[(4-methoxyphenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B3452820.png)
![5-isobutyryl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3452828.png)

![N-{4-[5-(methacryloylamino)-1,3-benzoxazol-2-yl]phenyl}-2-methylacrylamide](/img/structure/B3452839.png)
![N',N'''-[4,6-dimethyl-5-(2-oxo-1-pyrrolidinyl)-1,3-phenylene]bis[N-(4-chlorophenyl)urea]](/img/structure/B3452847.png)

![2,2'-[(2-phenylethyl)imino]diethanol](/img/structure/B3452864.png)
![ethyl {[3-(cyclohexylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B3452891.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-(cyclopentylmethyl)-4(3H)-quinazolinone](/img/structure/B3452899.png)
![1-[(3,5-dimethylphenoxy)acetyl]piperidine](/img/structure/B3452912.png)